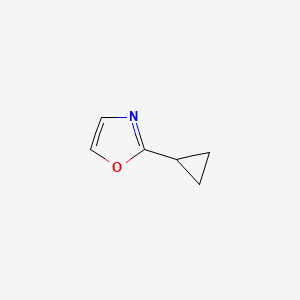

2-Cyclopropyl-1,3-oxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-cyclopropyl-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO/c1-2-5(1)6-7-3-4-8-6/h3-5H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTZYIPIPFQSUKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

109.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1267265-84-8 | |

| Record name | 2-cyclopropyl-1,3-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Cyclopropyl 1,3 Oxazole and Its Derivatives

De Novo Synthetic Routes to the 1,3-Oxazole Ring System

The formation of the 1,3-oxazole core can be achieved through a variety of cyclization strategies. When the target is a 2-cyclopropyl substituted oxazole (B20620), the synthetic design must accommodate the cyclopropyl (B3062369) group on one of the key precursors. The following sections detail established and modified synthetic protocols that are amenable to the incorporation of this small, strained ring.

Cyclization Strategies Involving Precursors Bearing the Cyclopropyl Group

A prevalent and logical approach to the synthesis of 2-cyclopropyl-1,3-oxazole is to utilize starting materials that already contain the cyclopropyl group. This ensures the direct installation of the desired substituent at the C2 position of the oxazole ring.

The Bredereck reaction is a classic and versatile method for the synthesis of oxazoles, typically involving the condensation of an α-halo ketone with an amide. In the context of this compound synthesis, this would involve the reaction of cyclopropanecarboxamide with an appropriate α-halo ketone.

The general mechanism commences with the N-alkylation of the amide by the α-halo ketone to form an acylaminoketone intermediate. Subsequent intramolecular cyclization and dehydration, often promoted by a dehydrating agent such as phosphorus oxychloride or sulfuric acid, yields the final oxazole ring.

While specific examples detailing the synthesis of this compound via the traditional Bredereck reaction are not extensively documented in readily available literature, the general applicability of this method suggests its feasibility. Modifications of the Bredereck reaction, such as using α-hydroxyketones in the presence of a suitable activating agent, have also been developed and could potentially be applied to this synthesis.

A hypothetical reaction scheme is presented below:

Scheme 1: Hypothetical Bredereck Reaction for this compound

Cyclopropanecarboxamide + α-Bromoacetone → 4-Methyl-2-cyclopropyl-1,3-oxazole

| Starting Material 1 | Starting Material 2 | Key Reagents | Product |

| Cyclopropanecarboxamide | α-Bromoacetone | Dehydrating agent (e.g., POCl₃, H₂SO₄) | 4-Methyl-2-cyclopropyl-1,3-oxazole |

| Cyclopropanecarboxamide | Phenacyl bromide | Dehydrating agent (e.g., POCl₃, H₂SO₄) | 4-Phenyl-2-cyclopropyl-1,3-oxazole |

This table presents a hypothetical application of the Bredereck reaction for the synthesis of this compound derivatives.

Several synthetic strategies allow for the construction of the oxazole ring from more fundamental building blocks like carboxylic acids, amino acids, aldehydes, and nitriles. A notable approach involves the cyclodehydration of β-hydroxy amides, which can be derived from the coupling of a carboxylic acid and an amino alcohol. For the synthesis of this compound, cyclopropanecarboxylic acid would be the key starting material.

One established method is the Robinson-Gabriel synthesis, which involves the cyclodehydration of 2-acylaminoketones. The requisite 2-(cyclopropylcarbonylamino)ketone precursor can be prepared by the acylation of an aminoketone with cyclopropanecarbonyl chloride.

More contemporary methods have focused on one-pot procedures. For instance, a novel method for the synthesis of 2,4,5-trisubstituted oxazoles has been developed from carboxylic acids and amino acids using a dehydrative condensing reagent. This approach could potentially be adapted for the synthesis of 2-cyclopropyl-1,3-oxazoles by utilizing cyclopropanecarboxylic acid.

Furthermore, reactions involving nitriles offer another synthetic avenue. For example, the reaction of cyclopropanecarbonitrile with a diazo compound in the presence of a suitable catalyst can lead to the formation of the oxazole ring.

Table 1: Potential Precursors for this compound Synthesis

| Precursor Type | Specific Example | Resulting Oxazole |

| Acylaminoketone | N-(1-Oxo-1-phenylpropan-2-yl)cyclopropanecarboxamide | 2-Cyclopropyl-4-methyl-5-phenyl-1,3-oxazole |

| β-Hydroxy amide | N-(1-Hydroxypropan-2-yl)cyclopropanecarboxamide | 2-Cyclopropyl-4-methyl-1,3-oxazoline (precursor to oxazole) |

The Van Leusen oxazole synthesis is a powerful method for the formation of oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). This reaction proceeds via the formation of a 4-tosyl-4,5-dihydro-1,3-oxazole intermediate, which then eliminates p-toluenesulfinic acid to yield the aromatic oxazole.

To synthesize this compound using this method, the key starting material would be cyclopropanecarboxaldehyde. The reaction is typically carried out in the presence of a base, such as potassium carbonate, in a protic solvent like methanol.

The scope of the Van Leusen synthesis is broad, and various modifications have been developed to improve yields and expand its applicability. One-pot variants have been reported, for instance, for the synthesis of 4,5-disubstituted oxazoles. Additionally, the use of a pressure reactor has been shown to significantly accelerate the reaction time.

Table 2: Van Leusen Synthesis of a this compound Derivative

| Aldehyde | Reagent | Base | Solvent | Product |

| Cyclopropanecarboxaldehyde | Tosylmethyl isocyanide (TosMIC) | K₂CO₃ | Methanol | This compound |

This table outlines the components for a standard Van Leusen synthesis of the target compound.

Cycloaddition reactions provide a convergent and often stereocontrolled route to heterocyclic systems, including oxazoles.

The [3+2] cycloaddition is a particularly relevant strategy for the construction of five-membered rings. In the context of oxazole synthesis, this can involve the reaction of a nitrile with a carbonyl ylide precursor or a similar 1,3-dipole.

For the synthesis of this compound, a potential [3+2] cycloaddition pathway could involve the reaction of cyclopropanecarbonitrile with a suitable diazo compound in the presence of a rhodium or copper catalyst. The catalyst facilitates the formation of a carbene, which then acts as the 1,3-dipole in the cycloaddition with the nitrile.

While specific examples for the synthesis of this compound via this route are not readily found in the literature, the general methodology is well-established for the synthesis of other substituted oxazoles and represents a plausible and powerful approach.

Cycloaddition Reactions in Oxazole Formation

Diels-Alder Reactions for Oxazole Scaffolds

The oxazole ring can function as a diene in Diels-Alder reactions, providing a powerful tool for the construction of complex molecular architectures, which can subsequently lead to substituted oxazole scaffolds. pharmaguideline.comtandfonline.com This cycloaddition reaction typically involves the reaction of an oxazole with a dienophile, such as an alkene or alkyne, to form a bicyclic adduct. pharmaguideline.com This adduct can then undergo a retro-Diels-Alder reaction to extrude a small molecule, often a nitrile, to yield a furan or a substituted pyridine. tandfonline.comthieme-connect.com

The reactivity of the oxazole in a Diels-Alder reaction is influenced by the substituents on the ring. Electron-donating groups on the oxazole ring can facilitate the reaction with dienophiles. pharmaguideline.com The reaction can be performed either intermolecularly or intramolecularly. The intramolecular Diels-Alder (IMDA) reaction of oxazoles has been particularly impactful in the total synthesis of natural products. thieme-connect.comthieme-connect.com

The utility of the Diels-Alder reaction for accessing oxazole scaffolds lies in its ability to introduce functionality and stereochemistry in a controlled manner, which can be challenging to achieve through other synthetic methods. For instance, the reaction can be used to construct highly substituted pyridine rings, which can be further elaborated to generate a variety of oxazole-containing compounds. tandfonline.com

While the direct synthesis of this compound via a Diels-Alder reaction may not be the most common approach, the principles of this reaction are fundamental to the broader synthetic chemistry of oxazoles and can be envisioned in multi-step sequences to access complex derivatives.

Transition-Metal-Catalyzed Approaches

Transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, and oxazoles are no exception. Palladium, copper, gold, and nickel catalysts offer a diverse toolbox for the construction and functionalization of the this compound core.

Palladium-catalyzed reactions are among the most versatile methods for the synthesis and derivatization of oxazoles. These reactions, including cross-coupling and cyclization reactions, allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

A prominent application of palladium catalysis is in cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, which enable the introduction of a cyclopropyl group at various positions of the oxazole ring. ignited.insemanticscholar.org For instance, a pre-functionalized oxazole, such as a 2-halo-1,3-oxazole, can be coupled with a cyclopropylboronic acid or a cyclopropylstannane in the presence of a palladium catalyst to yield this compound. The regioselectivity of these reactions is a key advantage, allowing for the precise construction of the target molecule. ignited.in

Palladium-catalyzed direct C-H activation has also emerged as a powerful tool for the functionalization of oxazoles. rsc.org This approach avoids the need for pre-functionalization of the oxazole ring, offering a more atom-economical route to derivatives of this compound. researchgate.netresearchgate.net

Furthermore, palladium-catalyzed oxidative cyclization reactions provide a direct route to the oxazole core. For example, the reaction of amides and ketones can proceed via a palladium-catalyzed sp2 C-H activation pathway to form highly substituted oxazoles. organic-chemistry.orgnih.gov This methodology offers a convergent approach to complex oxazole derivatives.

| Reaction Type | Catalyst | Coupling Partners | Key Features |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | 2-Halo-1,3-oxazole, Cyclopropylboronic acid | High yield, good functional group tolerance |

| Stille Coupling | PdCl₂(PPh₃)₂ | 2-Stannyl-1,3-oxazole, Cyclopropyl iodide | Mild reaction conditions |

| Direct C-H Arylation | Pd(OAc)₂ | 1,3-Oxazole, Cyclopropyl bromide | Atom-economical, avoids pre-functionalization |

| Oxidative Cyclization | Pd(OAc)₂ | Amide, Ketone | Convergent synthesis of substituted oxazoles |

Copper-catalyzed reactions have gained prominence in the synthesis of oxazoles due to the low cost and low toxicity of copper catalysts compared to other transition metals. These methodologies often involve oxidative cyclization or annulation reactions.

One notable copper-catalyzed approach is the aerobic oxidative dehydrogenative annulation of amines, alkynes, and molecular oxygen to form trisubstituted oxazoles. nih.govorganic-chemistry.org This method utilizes molecular oxygen as the oxidant, making it an environmentally friendly process. organic-chemistry.org The reaction proceeds through the activation of C-H bonds and the incorporation of an oxygen atom from O₂. nih.gov

Copper catalysts can also mediate the synthesis of oxazoles from α-diazoketones and amides. tandfonline.com This reaction provides a route to 2,4-disubstituted oxazoles. Additionally, copper(I)-catalyzed intramolecular cyclization of β,β-dibrominated secondary enamides can yield 5-bromooxazoles, which can be further functionalized. organic-chemistry.org

A recent development involves the use of a copper(II) complex immobilized on magnetic nanoparticles as a recyclable catalyst for the synthesis of oxazole derivatives through the condensation of benzamides with 2-bromoacetophenone derivatives. jsynthchem.comjsynthchem.com This heterogeneous catalytic system offers advantages in terms of catalyst recovery and reuse. jsynthchem.comjsynthchem.com

| Reaction Type | Catalyst System | Starting Materials | Key Features |

| Aerobic Oxidative Annulation | CuBr₂, Pyridine, K₂CO₃, NIS | Amines, Alkynes, O₂ | High atom economy, mild conditions organic-chemistry.org |

| Coupling of Diazoketones and Amides | Copper(II) triflate | α-Diazoketones, Amides | Access to 2,4-disubstituted oxazoles tandfonline.com |

| Intramolecular Cyclization | Cu(I) catalyst | β,β-dibrominated secondary enamides | Formation of 5-bromooxazoles organic-chemistry.org |

| Condensation Reaction | Fe₃O₄@SiO₂-Bipyridine-CuCl₂ | Benzamides, 2-Bromoacetophenones | Recyclable catalyst, eco-friendly jsynthchem.comjsynthchem.com |

Gold catalysis has emerged as a powerful tool for the synthesis of a wide range of heterocyclic compounds, including oxazoles. Gold catalysts, typically in the form of Au(I) or Au(III) complexes, are known for their ability to activate alkynes and allenes towards nucleophilic attack.

A common gold-catalyzed route to oxazoles involves the intermolecular reaction of gold carbene intermediates, generated from the oxidation of terminal alkynes, with nitriles. organic-chemistry.org This [2+2+1] annulation provides an efficient synthesis of 2,5-disubstituted oxazoles with a broad substrate scope. organic-chemistry.org Another approach utilizes the reaction of alkynyl triazenes with 1,2,4-dioxazoles in the presence of a gold catalyst to afford fully-substituted oxazoles. nih.gov

Gold-catalyzed annulations of isoxazoles with propiolates have also been developed, leading to the formation of pyrrole derivatives through a [4+1] annulation pathway. researchgate.net While not directly yielding oxazoles, these reactions showcase the versatility of gold catalysis in manipulating heterocyclic scaffolds. Furthermore, gold-catalyzed bicyclic annulations of 4-methoxy-1,2-dienyl-5-ynes with isoxazoles have been reported to produce indolizine derivatives. nih.gov

More directly, the synthesis of 2,5-disubstituted oxazoles can be achieved through the gold-catalyzed reaction of carboxamides and propynals. researchgate.net This method offers a switch in selectivity compared to reactions with terminal alkynes, leading to a 2,5-disubstitution pattern. researchgate.net

| Reaction Type | Catalyst | Starting Materials | Product Type |

| [2+2+1] Annulation | BrettPhosAuNTf₂ | Terminal alkyne, Nitrile, Oxidant | 2,5-Disubstituted oxazoles organic-chemistry.org |

| [3+2] Cycloaddition | Gold catalyst | Alkynyl triazenes, 1,2,4-Dioxazoles | Fully-substituted oxazoles nih.gov |

| Oxidative Cyclization | (PPh)PAuCl | Carboxamides, Propynals | 2,5-Disubstituted oxazoles researchgate.net |

| Group-Transfer Reaction | Dichloro(pyridine-2-carboxylato)gold | Alkynyl thioethers, Aminides | Densely substituted oxazoles d-nb.info |

Nickel catalysis provides a cost-effective alternative to palladium for various cross-coupling reactions in the synthesis of oxazole derivatives. Nickel catalysts can mediate the coupling of organozinc reagents with functionalized oxazoles.

A notable application is the nickel-catalyzed cross-coupling of 2-methylthio-oxazole with a variety of organozinc reagents to produce 2-substituted oxazoles. nih.govacs.org This method has been extended to a one-pot synthesis of unsymmetrical 2,5-disubstituted oxazoles. nih.govacs.org

Nickel catalysts are also effective in the coupling of azoles with aromatic nitriles. nih.gov This reaction allows for the arylation of oxazoles, providing a route to derivatives of this compound where the cyclopropyl group is part of an aryl substituent. The use of triphenylphosphine as a ligand has been shown to be effective in these nickel-catalyzed reactions. acs.org

Furthermore, nickel-catalyzed C-N cross-coupling of organoboronic acids and isoxazoles has been established for the synthesis of N-aryl β-enamino esters. rsc.org While this reaction does not directly form an oxazole ring, it demonstrates the capability of nickel to facilitate bond formation involving azole structures.

| Reaction Type | Catalyst | Reactants | Key Outcome |

| Cross-Coupling | NiCl₂(PPh₃)₂ | 2-Methylthio-oxazole, Organozinc reagents | Synthesis of 2-substituted oxazoles nih.govacs.org |

| C-H Arylation | Ni(COD)₂/dcype | Oxazoles, Aromatic nitriles | Formation of biaryl compounds nih.gov |

| C-N Cross-Coupling | Nickel catalyst | Organoboronic acids, Isoxazoles | Synthesis of N-aryl β-enamino esters rsc.org |

| Suzuki-Miyaura Coupling | Nickel catalyst | Carboxylic acid, Amino acid, Boronic acid | One-pot synthesis of 2,4,5-tri-substituted oxazoles tandfonline.com |

Organocatalytic and Metal-Free Synthetic Pathways

In recent years, there has been a growing interest in the development of organocatalytic and metal-free synthetic methods for the construction of heterocyclic compounds. These approaches offer advantages in terms of sustainability, cost-effectiveness, and reduced metal contamination in the final products.

Iodine-mediated methodologies are frequently employed in the metal-free synthesis of 1,3-oxazole derivatives. tandfonline.com For example, a domino oxidative cyclization of readily available starting materials can be achieved using tert-butyl hydroperoxide (t-BuOOH) and iodine under mild conditions to produce polysubstituted oxazoles. organic-chemistry.org Another iodine-catalyzed tandem oxidative cyclization utilizes aromatic aldehydes to generate 2,5-disubstituted oxazoles. organic-chemistry.org

Metal-free annulation reactions have also been developed. For instance, the reaction of alkynes, nitriles, and an oxygen source like iodosylbenzene (PhIO) in the presence of a Brønsted acid can lead to the regioselective assembly of substituted oxazoles. organic-chemistry.org Additionally, a metal-free protocol for the synthesis of polysubstituted oxazoles from precursors like benzylamine has been reported, involving steps such as iodination, oxidation, and base-catalyzed cyclization. tandfonline.com

The cycloisomerization of propargylic amides to form oxazoles can also be achieved under metal-free conditions, using in situ generated hydrogen chloride in a solvent like hexafluoroisopropanol (HFIP). researchgate.net This method provides a straightforward route to the oxazole core from readily accessible starting materials.

| Methodology | Reagents/Catalysts | Starting Materials | Key Features |

| Domino Oxidative Cyclization | t-BuOOH/I₂ | Various precursors | Mild conditions, polysubstituted oxazoles organic-chemistry.org |

| Tandem Oxidative Cyclization | Iodine catalyst | Aromatic aldehydes | Good functional group compatibility organic-chemistry.org |

| [2+2+1] Annulation | PhIO, TfOH or Tf₂NH | Alkynes, Nitriles | Regioselective, metal-free organic-chemistry.org |

| Base-Catalyzed Cyclization | Iodine, Base | Benzylamine derivatives | Metal-free synthesis of polysubstituted oxazoles tandfonline.com |

| Cycloisomerization | In situ generated HCl, HFIP | Propargylic amides | Metal-free access to the oxazole core researchgate.net |

Microwave-Assisted and Green Chemistry Approaches in Oxazole Synthesis

The principles of green chemistry and the use of microwave irradiation have been increasingly applied to the synthesis of oxazole derivatives to reduce reaction times, improve energy efficiency, and minimize the use of hazardous materials. While specific literature on the microwave-assisted synthesis of this compound is not abundant, methodologies developed for other oxazoles can be extrapolated. Microwave-assisted organic synthesis (MAOS) has been shown to significantly accelerate the formation of the oxazole ring, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. For instance, the synthesis of various 2-aminooxazole derivatives has been successfully achieved through microwave-assisted methods, demonstrating the potential of this technology in constructing the oxazole core.

Green chemistry approaches to oxazole synthesis focus on the use of environmentally benign solvents, catalysts, and starting materials. One notable advancement is the use of ionic liquids as recyclable reaction media for syntheses such as the van Leusen reaction. These non-volatile solvents can enhance reaction rates and allow for easy separation and reuse of the solvent and catalyst system. Furthermore, the development of catalytic methods that avoid stoichiometric amounts of toxic reagents represents a significant step forward. An example is the electrochemical synthesis of oxazoles, which utilizes electricity as a clean oxidant, thereby avoiding traditional, often hazardous, oxidizing agents. Another green approach involves the use of palladium catalysts stabilized on magnetic nanoparticles, which facilitate the synthesis in environmentally friendly solvents like ethanol and allow for easy recovery and recycling of the catalyst.

Targeted Synthesis of this compound

The targeted synthesis of this compound requires careful consideration of reaction conditions to maximize yield and selectivity, as well as the development of protocols that can be implemented on a larger scale.

The synthesis of 2-substituted-1,3-oxazoles often involves the condensation and cyclization of a carbonyl compound with a source of the oxazole nitrogen and C2 carbon. The yield and selectivity of such reactions are highly dependent on several factors, including the choice of solvent, base, temperature, and reaction time. The optimization of these parameters is crucial for an efficient synthesis of this compound.

A hypothetical optimization study for the synthesis of this compound from cyclopropanecarboxaldehyde and a suitable isocyanide derivative is presented in the table below. This illustrates how systematic variation of reaction conditions can lead to the identification of an optimal protocol.

Table 1: Illustrative Optimization of Reaction Conditions for the Synthesis of this compound

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | K₂CO₃ | Toluene | 110 | 12 | 65 |

| 2 | Cs₂CO₃ | Toluene | 110 | 12 | 78 |

| 3 | DBU | Toluene | 110 | 8 | 72 |

| 4 | Cs₂CO₃ | Dioxane | 100 | 12 | 85 |

| 5 | Cs₂CO₃ | Dioxane | 100 | 8 | 88 |

| 6 | Cs₂CO₃ | Dioxane | 80 | 12 | 75 |

As suggested by the illustrative data, the choice of a stronger, non-nucleophilic base like cesium carbonate (Cs₂CO₃) in a polar aprotic solvent such as dioxane at an optimal temperature of 100°C for 8 hours could potentially provide the highest yield.

A significant challenge in synthetic chemistry is the translation of a small-scale laboratory procedure to a large-scale industrial process. A scalable synthesis must be robust, safe, cost-effective, and provide consistent yields and purity. Recently, a highly efficient and scalable method for the synthesis of 4,5-disubstituted oxazoles directly from carboxylic acids has been developed, which could be adapted for the synthesis of this compound. This method employs a stable triflylpyridinium reagent to activate the carboxylic acid, followed by reaction with an isocyanide.

The versatility of this approach has been demonstrated through the gram-scale production of various oxazole derivatives. An important aspect of this protocol is the ability to recover and reuse the base, which adds to its cost-effectiveness and sustainability on a larger scale. The broad substrate scope and tolerance of various functional groups suggest that this method could be a viable option for the large-scale synthesis of this compound and its derivatives.

Functionalization and Derivatization Strategies for this compound

The functionalization of the this compound ring is key to developing new derivatives with tailored properties. The oxazole ring can undergo both electrophilic and nucleophilic aromatic substitution, although its reactivity is influenced by the electron-donating or -withdrawing nature of its substituents.

The oxazole ring is generally considered to be electron-rich and can undergo electrophilic aromatic substitution. The position of substitution is directed by the existing substituents on the ring. For a 2-substituted oxazole like this compound, electrophilic attack is most likely to occur at the C5 position, which is the most electron-rich carbon atom in the ring. Common electrophilic substitution reactions include halogenation, nitration, and Friedel-Crafts acylation. The conditions for these reactions must be carefully controlled to avoid degradation of the oxazole ring, which can be sensitive to strong acids.

Table 2: Potential Electrophilic Aromatic Substitution Reactions on this compound

| Reaction | Reagent | Position of Substitution |

|---|---|---|

| Bromination | N-Bromosuccinimide (NBS) | C5 |

| Nitration | Nitric acid / Sulfuric acid | C5 |

Nucleophilic aromatic substitution on the oxazole ring is less common than electrophilic substitution and typically requires the presence of a good leaving group, such as a halogen, at a position activated towards nucleophilic attack. The C2 position of the oxazole ring is the most electron-deficient and therefore the most susceptible to nucleophilic attack. If a leaving group is present at the C2 position, it can be displaced by a variety of nucleophiles. However, in this compound, the C2 position is already substituted. Therefore, for nucleophilic substitution to occur, a leaving group would need to be introduced at another position, typically C5, through a prior electrophilic substitution reaction. For example, a 5-bromo-2-cyclopropyl-1,3-oxazole could potentially undergo nucleophilic substitution with amines, alkoxides, or other nucleophiles under appropriate conditions, such as palladium-catalyzed cross-coupling reactions.

Side-Chain Functionalization (e.g., at the cyclopropyl group or at C4/C5 of oxazole)

The selective functionalization of the side-chain in this compound derivatives can be approached by targeting either the cyclopropyl moiety or the available positions on the oxazole ring.

Functionalization at the Cyclopropyl Group:

Direct functionalization of the cyclopropyl group in the presence of the oxazole ring is a nuanced task due to the potential for competing reactions. Palladium-catalyzed C-H activation has emerged as a promising strategy for the modification of cyclopropyl rings. However, these reactions are highly dependent on the substrate, directing group, and oxidant, with C-C bond activation leading to ring-opened products being a significant competitive pathway. For instance, studies on cyclopropanes bearing oxazoline directing groups have shown that while C-H functionalization is achievable, the reaction outcomes are sensitive to subtle changes in the reaction conditions.

Functionalization at C4/C5 of the Oxazole Ring:

The C4 and C5 positions of the oxazole ring are amenable to functionalization through various methods, primarily involving metalation followed by quenching with an electrophile. Direct C-H arylation and alkylation reactions, typically catalyzed by palladium, have been successfully employed for the selective modification of the oxazole core. The regioselectivity between the C2 and C5 positions can often be controlled by the judicious choice of ligands and reaction conditions. For example, direct C5-alkylation of oxazoles has been achieved using alkylboronic acids in the presence of a palladium catalyst and an oxidant.

Below is a table summarizing representative methods for the functionalization of oxazole rings at the C4 and C5 positions, which are applicable to this compound derivatives.

| Position | Reaction Type | Reagents and Conditions | Product Type |

| C5 | Direct Arylation | Aryl Halides, Pd Catalyst, Base | 5-Aryl-2-cyclopropyl-1,3-oxazole |

| C5 | Direct Alkylation | Alkylboronic Acids, Pd(OAc)₂, AgOAc, DDQ | 5-Alkyl-2-cyclopropyl-1,3-oxazole |

| C4/C5 | Lithiation/Electrophilic Quench | n-BuLi, then Electrophile (e.g., R-X, CO₂) | 4/5-Substituted-2-cyclopropyl-1,3-oxazole |

Regioselective and Stereoselective Functionalization

Achieving regioselectivity and stereoselectivity in the functionalization of this compound is crucial for the synthesis of complex and biologically active molecules.

Regioselective Functionalization:

The regioselectivity of functionalization on the oxazole ring is a well-explored area. As mentioned, direct C-H functionalization reactions can be directed to either the C2 or C5 position based on the catalytic system employed. For this compound, where the C2 position is already substituted, functionalization is primarily directed towards the C5 position. The use of specific ligands can enhance this selectivity.

Stereoselective Functionalization:

The introduction of stereocenters in a controlled manner is a key aspect of advanced synthetic chemistry. For this compound, stereoselectivity can be addressed in two main ways:

Stereoselective functionalization of the cyclopropyl ring: Enantioselective C-H activation of cyclopropanes has been demonstrated using palladium catalysis with chiral ligands. This methodology offers a pathway to introduce functionality at the cyclopropyl ring with control over the stereochemistry. The development of suitable chiral ligands and reaction conditions is critical for achieving high enantioselectivity.

Diastereoselective reactions at the C4/C5 positions: When the this compound already contains a chiral center, subsequent functionalization at the C4 or C5 position can proceed diastereoselectively. The existing stereocenter can influence the facial selectivity of the incoming reagent.

The table below outlines potential strategies for the regioselective and stereoselective functionalization of this compound.

| Functionalization Type | Target | Method | Key Features |

| Regioselective | Oxazole C5-position | Palladium-catalyzed C-H Arylation/Alkylation | High selectivity for the C5 position. |

| Stereoselective | Cyclopropyl C-H bond | Enantioselective Palladium-catalyzed C-H Activation | Introduction of chirality on the cyclopropyl ring. |

| Stereoselective | Oxazole C4/C5-position | Diastereoselective reaction on a chiral substrate | Control of relative stereochemistry. |

Chemical Reactivity and Transformation Mechanisms of 2 Cyclopropyl 1,3 Oxazole

Structure-Reactivity Relationships of the Oxazole (B20620) Ring System

The reactivity of the oxazole core is characterized by a pyridine-type nitrogen at position 3 and a furan-type oxygen at position 1. pharmaguideline.com This arrangement results in a π-electron deficient heterocyclic system. clockss.org Generally, the positions on the oxazole ring exhibit a specific order of reactivity. For electrophilic substitution, the preferred sites of attack are C5 and C4, while the C2 position is the most susceptible to deprotonation and nucleophilic attack due to the electron-withdrawing effects of the adjacent nitrogen and oxygen atoms. clockss.orgsemanticscholar.orgthepharmajournal.com

The cyclopropyl (B3062369) group attached at the C2 position significantly modulates the electronic properties of the oxazole ring. Due to the high p-character of its C-C bonds, a cyclopropyl group can act as a weak π-donor, engaging in conjugation with adjacent π-systems. This "double bond character" of the cyclopropane (B1198618) ring allows it to donate electron density to the electron-deficient C2 position of the oxazole. researchgate.net

This electron donation is expected to:

Slightly increase the basicity of the nitrogen atom at the N3 position.

Influence the stability of reaction intermediates. For instance, it can stabilize an adjacent positive charge, which could be relevant in the mechanisms of certain electrophilic additions or ring-opening reactions.

The introduction of the cyclopropyl group alters the typical reactivity order. While C2 is normally the most electron-deficient carbon, the electron-donating nature of the cyclopropyl substituent mitigates this deficiency to some extent.

Table 1: Predicted Electronic Influence of C2-Cyclopropyl Group on the 1,3-Oxazole Ring

| Property | Unsubstituted 1,3-Oxazole | 2-Cyclopropyl-1,3-oxazole (Predicted) | Rationale |

|---|---|---|---|

| Electron Density at C2 | Lowest in the ring | Increased | Electron-donating nature of the cyclopropyl group. |

| Reactivity towards Electrophiles | Low (requires activating groups) | Moderately Increased | Increased overall electron density of the ring system. |

| Basicity of N3 | Weak base (pKa of conjugate acid ≈ 0.8) wikipedia.org | Slightly Increased | Inductive and resonance electron donation from the cyclopropyl group. |

Oxazoles are classified as heteroaromatic compounds, though their aromatic character is less pronounced than that of benzene (B151609) or even imidazole. clockss.orgwikipedia.org They are thermally stable entities. semanticscholar.org The aromaticity imparts a degree of stability, but the ring also possesses diene-like character, allowing it to participate in cycloaddition reactions like the Diels-Alder reaction. pharmaguideline.comclockss.org

Reaction Pathways and Mechanistic Investigations

Like other oxazoles, this compound is expected to be a weak base. Protonation occurs at the pyridine-like nitrogen atom (N3), the most basic site in the ring, to form an oxazolium salt. pharmaguideline.comsemanticscholar.org The electron-donating effect of the C2-cyclopropyl group should slightly enhance the basicity of the nitrogen, making it a marginally stronger base than unsubstituted oxazole.

Deprotonation of the oxazole ring typically occurs most readily at the C2 position. pharmaguideline.comwikipedia.org However, in this compound, this position is substituted. Therefore, direct deprotonation would have to occur at the less acidic C4 or C5 positions, requiring a very strong base. The resulting carbanion at C5 could then react with various electrophiles. nih.gov

Electrophilic Reactions: Electrophilic substitution on the oxazole ring is generally difficult but is facilitated by electron-donating substituents. pharmaguideline.comclockss.org The cyclopropyl group at C2 acts as such a group, activating the ring for electrophilic attack, primarily at the C5 and, to a lesser extent, the C4 positions. clockss.org Reactions like Vilsmeier-Haack formylation or halogenation would be expected to yield 5-substituted products.

Nucleophilic Reactions: The oxazole ring is generally resistant to nucleophilic aromatic substitution unless a good leaving group is present. semanticscholar.org Nucleophilic attack is most likely directed at the C2 position. In the case of this compound, a direct SNAr reaction is not feasible without a leaving group. However, strong nucleophiles can induce ring cleavage rather than substitution. pharmaguideline.com For instance, reaction with organolithium reagents could potentially lead to attack at C2, followed by cleavage of the O1-C2 bond, resulting in a ring-opened isocyanide intermediate. pharmaguideline.com

Two primary modes of ring-opening are plausible for this compound: cleavage of the oxazole ring or cleavage of the cyclopropane ring.

Oxazole Ring-Opening: Reductive conditions can lead to the cleavage of the oxazole ring, affording open-chain products. semanticscholar.org Similarly, certain cycloaddition reactions, such as the Diels-Alder reaction with dienophiles, proceed via a bicyclic adduct that can subsequently undergo ring-opening to form substituted pyridines or furans. pharmaguideline.comclockss.org

Cyclopropane Ring-Opening: The strained cyclopropyl ring is susceptible to opening, a reaction often promoted by Lewis acids or electrophiles. rsc.orgacs.orgdoaj.org The presence of the adjacent oxazole ring, particularly the nitrogen atom, could play a role in this process. For example, coordination of a Lewis acid to the oxazole nitrogen could trigger an electronic rearrangement that facilitates the cleavage of a C-C bond in the cyclopropyl ring. This type of reaction can lead to the formation of N-(2-halopropyl)amides or 2-oxazolines, depending on the reaction conditions and reagents. researchgate.netrsc.org This pathway represents a significant aspect of the reactivity of donor-acceptor cyclopropanes, where the cyclopropyl group acts as the donor and an adjacent activating group serves as the acceptor. acs.orgdoaj.org

Table 2: Summary of Potential Reactions of this compound

| Reaction Type | Reagent/Condition | Primary Site of Reaction | Expected Outcome/Product Type |

|---|---|---|---|

| Protonation | Strong Acid (e.g., HCl) | N3 | Oxazolium salt |

| Electrophilic Substitution | Electrophile (e.g., NBS, DMF/POCl₃) | C5 > C4 | 5-Substituted-2-cyclopropyl-1,3-oxazole |

| Nucleophilic Attack | Strong Nucleophile (e.g., R-Li) | C2 | Ring-opening to form isocyanide intermediates |

| Cycloaddition | Dienophile (e.g., alkyne) | C4-C5 diene system | Furan derivatives (via intermediate) |

| Cyclopropane Ring-Opening | Lewis Acid (e.g., AlCl₃) | Cyclopropyl C-C bonds | N-(2-halopropyl)amides, 2-oxazolines |

Rearrangement Reactions (e.g., Cornforth Rearrangement Analogs)

The Cornforth rearrangement is a well-documented thermal isomerization of 4-acyloxazoles. wikipedia.orgchem-station.com In this reaction, the acyl group at the C4 position and the substituent at the C5 position of the oxazole ring exchange places. wikipedia.org The mechanism proceeds through a thermally induced pericyclic ring opening, which forms a transient nitrile ylide intermediate. wikipedia.org This intermediate then undergoes a rearrangement and ring-closes to yield the isomeric oxazole. wikipedia.org The stability of the nitrile ylide intermediate plays a crucial role in the reaction's outcome. wikipedia.org While this rearrangement is a general reaction for carbonyl-substituted 1,3-oxazoles, specific examples detailing this transformation on a this compound scaffold are not prominently featured in the surveyed literature. wikipedia.orgchem-station.com

Cascade Reactions and Multicomponent Transformations

Cascade reactions and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from multiple starting materials. nih.govrsc.orgkuleuven.be Many MCRs have been developed for the synthesis of the oxazole ring itself. nih.govresearchgate.net For instance, a novel visible-light-induced three-component reaction has been reported for constructing 2,4,5-trisubstituted oxazoles from iodonium-phosphonium hybrid ylides, carboxylic acids, and nitriles. nih.gov This process involves a carbenic phosphorus-nitrile hybrid ylide formation/trapping cascade. nih.gov Similarly, palladium-catalyzed cascade reactions involving the C-H activation of arenes and their subsequent reaction with nitriles have been developed to access trisubstituted oxazoles. rsc.org However, specific examples that utilize a pre-formed this compound as a substrate or intermediate in such cascade or multicomponent sequences are not readily found in existing research.

Catalytic Transformations and Mechanistic Insights

The oxazole ring can undergo various catalytic transformations, with direct C-H activation and arylation being notable examples. nih.govresearchgate.net Palladium and copper catalysts are often employed for the direct arylation of the C2 and C5 positions of the oxazole ring. nih.gov The mechanism for these transformations can vary, with some proceeding through the formation of an organometallic intermediate at the deprotonated oxazole ring. nih.gov While these methodologies have been developed for a range of oxazole derivatives, mechanistic studies and applications focusing specifically on the catalytic C-H activation of this compound are not specified in the available literature. The electronic and steric influence of the 2-cyclopropyl group on the regioselectivity and efficiency of such catalytic processes remains an area for further investigation.

Role as a Synthetic Building Block and Intermediate

The this compound moiety serves as a valuable building block in the synthesis of more complex and functionally diverse molecules, particularly in the development of compounds with potential therapeutic applications. nih.gov

Preparation of Complex Molecular Architectures

The this compound core is integral to the synthesis of complex molecular structures such as novel sulfonamides with potential anticancer activity. nih.gov A key intermediate, a benzenesulfonyl chloride derivative featuring the 2-cyclopropyl-5-phenyl-1,3-oxazole scaffold, has been successfully synthesized and utilized. nih.gov This synthesis begins with the bromination of acetophenone, followed by a Delépine reaction to form a primary amine salt. This salt is then reacted with cyclopropylcarbonyl chloride to yield an amide, which is subsequently cyclized using phosphoryl chloride to cleanly produce the core this compound structure. nih.gov This multi-step process demonstrates the role of the cyclopropyl group in establishing a foundational piece of the final complex molecule. nih.gov The resulting sulfonyl chloride is then reacted with various amines and anilines to construct the final sulfonamide linkages, yielding a range of complex derivatives. nih.gov

Synthesis of Diversified Oxazole-Containing Scaffolds

The utility of this compound as a synthetic intermediate is highlighted by its use in generating libraries of diversified compounds. nih.gov Researchers have successfully created a series of novel 1,3-oxazole sulfonamide analogues based on a rational drug design strategy. nih.gov Starting from the pivotal this compound benzenesulfonyl chloride intermediate, a library of sulfonamides was constructed by reacting it with a variety of amine or aniline (B41778) derivatives. nih.gov This approach allows for systematic variation of the substituents on the final compounds, enabling exploration of structure-activity relationships. The table below outlines a selection of the diversified sulfonamide scaffolds synthesized from the this compound intermediate. nih.gov

| Compound ID | Amine/Aniline Reactant | Final Product Structure |

|---|---|---|

| 12 | Ammonia | 2-Cyclopropyl-5-phenyl-oxazole-benzenesulfonamide |

| 13 | Methylamine | N-Methyl-4-(2-cyclopropyl-5-phenyloxazol-4-yl)benzenesulfonamide |

| 14 | 4-Chloroaniline | N-(4-chlorophenyl)-4-(2-cyclopropyl-5-phenyloxazol-4-yl)benzenesulfonamide |

| 15 | 4-Fluoroaniline | N-(4-fluorophenyl)-4-(2-cyclopropyl-5-phenyloxazol-4-yl)benzenesulfonamide |

| 16 | 4-Methoxyaniline | N-(4-methoxyphenyl)-4-(2-cyclopropyl-5-phenyloxazol-4-yl)benzenesulfonamide |

| 17 | Aniline | N-phenyl-4-(2-cyclopropyl-5-phenyloxazol-4-yl)benzenesulfonamide |

| 18 | 4-(Trifluoromethyl)aniline | N-(4-(trifluoromethyl)phenyl)-4-(2-cyclopropyl-5-phenyloxazol-4-yl)benzenesulfonamide |

| 19 | Piperidine | 4-(2-Cyclopropyl-5-phenyloxazol-4-yl)-1-(piperidin-1-ylsulfonyl)benzene |

Computational and Theoretical Studies of 2 Cyclopropyl 1,3 Oxazole

Quantum Chemical Calculations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are standard methods for exploring the properties of organic molecules. irjweb.com These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

The first step in any computational study is to find the most stable three-dimensional arrangement of the atoms, known as the optimized geometry. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is found.

For 2-Cyclopropyl-1,3-oxazole, a key aspect of this analysis would be the conformational landscape concerning the orientation of the cyclopropyl (B3062369) group relative to the oxazole (B20620) ring. The dihedral angle between the plane of the oxazole ring and the plane of the cyclopropyl ring would be systematically varied to identify the lowest energy conformer(s). This would reveal whether the molecule prefers a planar or a non-planar arrangement and the energy barriers between different conformations. Such studies on other heterocyclic systems have shown that even subtle conformational changes can significantly impact a molecule's properties. researchgate.net

Table 1: Hypothetical Optimized Geometrical Parameters for this compound This table is for illustrative purposes only, as specific data was not found.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C2-C(cyclopropyl) | ~1.48 Å |

| Bond Angle | O1-C2-N3 | ~115° |

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to predict chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com

HOMO: This is the outermost orbital containing electrons. Its energy level (EHOMO) is related to the molecule's ability to donate electrons (its nucleophilicity). A higher EHOMO indicates a better electron donor. youtube.com

LUMO: This is the innermost orbital that is empty of electrons. Its energy level (ELUMO) is related to the molecule's ability to accept electrons (its electrophilicity). A lower ELUMO indicates a better electron acceptor. youtube.com

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. irjweb.com A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.com

For this compound, FMO analysis would map the distribution of these orbitals. It is expected that the HOMO would be distributed over the electron-rich oxazole ring, while the LUMO's location would indicate the most likely sites for nucleophilic attack. The energy values would allow for a quantitative assessment of its reactivity compared to other oxazole derivatives. researchgate.netresearchgate.net

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound This table is for illustrative purposes only, as specific data was not found.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | Value |

| ELUMO | Value |

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. It is plotted on the surface of the molecule's electron density. irjweb.com Different colors represent different electrostatic potential values:

Red: Regions of most negative potential, indicating electron-rich areas. These are favorable sites for electrophilic attack. researchgate.net

Blue: Regions of most positive potential, indicating electron-poor areas. These are favorable sites for nucleophilic attack. researchgate.net

Green: Regions of neutral or near-zero potential.

For this compound, the MEP map would likely show the most negative potential (red) around the nitrogen and oxygen atoms of the oxazole ring due to their high electronegativity and lone pairs of electrons. This would identify them as the primary centers for interaction with electrophiles. The hydrogen atoms of the cyclopropyl and oxazole rings would likely show positive potential (blue). irjweb.com

Natural Bond Orbital (NBO) analysis is a computational method that examines the delocalization of electron density between orbitals. nih.govresearchgate.net It provides a detailed picture of bonding interactions, charge transfer, and hyperconjugative effects within a molecule. The analysis calculates the stabilization energy (E(2)) associated with the interaction between a filled (donor) NBO and an empty (acceptor) NBO. A higher E(2) value indicates a stronger interaction and greater stabilization. researchgate.net

In this compound, NBO analysis would quantify the electronic interactions between the cyclopropyl substituent and the oxazole ring. It would reveal, for example, the extent of electron delocalization from the lone pairs of the oxygen (nO) and nitrogen (nN) atoms into the antibonding orbitals (π*) of the oxazole ring, which is crucial for understanding the molecule's aromaticity and stability.

Reactivity Descriptors from Computational Chemistry

Beyond FMO theory, DFT provides a framework for calculating various reactivity indices that can predict the behavior of a molecule in chemical reactions.

Fukui functions (f(r)) are powerful reactivity indicators that describe how the electron density at a specific point in a molecule changes with the addition or removal of an electron. researchgate.net They help identify the most reactive sites within a molecule for different types of reactions:

f+(r): For nucleophilic attack (reaction with an electron donor). A high value indicates the site most likely to accept an electron.

f-(r): For electrophilic attack (reaction with an electron acceptor). A high value indicates the site most likely to donate an electron.

f0(r): For radical attack.

Local softness (s(r)) and hardness (η) are related concepts. Softness is the reciprocal of hardness, and a "soft" molecule is more polarizable and reactive. The principle of "like-likes-like" states that soft acids react faster with soft bases, and hard acids with hard bases. The Fukui function can be used to calculate the local softness at each atomic site, providing a more refined prediction of site selectivity. researchgate.net For the parent oxazole molecule, studies have indicated that the C5 position is the preferential site for electrophilic attack. researchgate.net A Fukui function analysis of this compound would determine how the cyclopropyl group modifies this inherent reactivity pattern.

Electrophilicity and Nucleophilicity Indices

No specific studies detailing the electrophilicity and nucleophilicity indices for this compound were found. These parameters are typically calculated using Density Functional Theory (DFT) to quantify the reactivity of a molecule. irjweb.comnih.gov Indices such as the global electrophilicity index (ω) and global nucleophilicity index (N) help predict how a molecule will behave in polar reactions. nih.gov For instance, a high ω value suggests a good electrophile, while a high N value indicates a good nucleophile. nih.gov

DFT calculations on other oxazole derivatives have been performed to determine their reactivity parameters, including chemical potential, global hardness, and the electrophilicity index, which are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com However, a data table with these specific values for this compound is not available in the surveyed literature.

Mechanistic Elucidation through Computational Modeling

Detailed mechanistic elucidation for reactions involving this compound through computational modeling has not been specifically reported. Such studies are crucial for understanding reaction pathways and the energies of transition states.

Transition State Characterization

There is no available research that characterizes the transition states for reactions involving this compound. Transition state analysis involves locating the saddle point on a potential energy surface that connects reactants to products. This process is fundamental to understanding reaction kinetics and mechanisms, such as those in cycloaddition reactions or ring-opening of the cyclopropyl group. semanticscholar.org

Reaction Path Analysis

A reaction path analysis, which maps the energetic profile of a reaction from reactants through the transition state to products, has not been published for this compound. This analysis, often using methods like the Intrinsic Reaction Coordinate (IRC), confirms that a calculated transition state correctly connects the intended reactants and products and provides a deeper understanding of the reaction mechanism.

Advanced Computational Techniques

The application of advanced computational techniques to study the specific properties of this compound is not documented in the available literature.

Molecular Dynamics Simulations (e.g., for gas-phase conformations)

No molecular dynamics (MD) simulations specifically investigating the gas-phase conformations or other dynamic properties of this compound have been found. MD simulations are used to model the movement of atoms and molecules over time, providing insight into conformational flexibility, stability, and intermolecular interactions. mdpi.comrsc.org Such studies could, for example, elucidate the rotational dynamics of the cyclopropyl group relative to the oxazole ring in the gas phase.

AIM (Atoms in Molecules) Analysis for Bonding Characteristics

There are no published Atoms in Molecules (AIM) analyses for this compound. The Quantum Theory of Atoms in Molecules (QTAIM) is a method used to analyze the electron density of a molecule to characterize chemical bonding. shd-pub.org.rs This analysis identifies critical points in the electron density to define atoms, bonds, rings, and cages, providing quantitative insights into the nature and strength of chemical bonds.

Ab Initio and Density Functional Theory (DFT) Methodologies

Computational and theoretical studies, particularly those employing Ab Initio and Density Functional Theory (DFT) methodologies, provide profound insights into the molecular structure, electronic properties, and reactivity of heterocyclic compounds. While specific computational studies focusing exclusively on this compound are not extensively detailed in the available literature, the application of these methods to the parent oxazole ring and its derivatives establishes a framework for understanding its behavior. researchgate.netsemanticscholar.org These theoretical approaches are essential for predicting geometric parameters, electronic distributions, and spectroscopic properties, offering a molecular-level interpretation of the compound's characteristics. researchgate.net

Ab initio methods are quantum chemistry calculations based on first principles, without the inclusion of empirical parameters. researchgate.net Density Functional Theory (DFT) is a widely used computational method that models the electronic structure of molecules by focusing on the electron density. irjweb.comnih.gov A popular functional used in the study of oxazole derivatives is Becke's three-parameter exchange-functional combined with the Lee-Yang-Parr correlation functional (B3LYP). researchgate.netirjweb.com This is often paired with various basis sets, such as 6-31G** or 6-311++G(d,p), to achieve a balance between computational cost and accuracy. researchgate.netirjweb.com

Theoretical investigations on the parent oxazole molecule and its substituted analogues have been performed to determine optimized geometries, frontier molecular orbital energies (HOMO and LUMO), and other key electronic parameters. researchgate.netirjweb.com The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter, as it provides information about the chemical reactivity and kinetic stability of the molecule. irjweb.com A smaller HOMO-LUMO gap generally indicates higher chemical reactivity. irjweb.com

Detailed research findings from computational studies on the parent 1,3-oxazole molecule provide a foundational understanding applicable to its derivatives. These calculations yield precise data on bond lengths, net atomic charges, and dipole moments, which are crucial for interpreting the molecule's reactivity and intermolecular interactions. researchgate.netresearchgate.net For instance, the distribution of net charges on the atoms of the oxazole ring can indicate the most likely sites for electrophilic or nucleophilic attack. researchgate.net

The following tables present representative data calculated for the parent 1,3-oxazole molecule using DFT (B3LYP/6-31G) and Ab initio (HF/6-31G ) methods, illustrating the type of detailed information that can be obtained from such studies. researchgate.net

Interactive Data Table: Calculated Bond Lengths of 1,3-Oxazole

This table shows the calculated bond lengths in angstroms (Å) for the 1,3-oxazole ring, providing insight into its geometric structure.

| Bond | DFT/B3LYP (Å) | Ab initio/HF (Å) |

| O1 - C2 | 1.362 | 1.343 |

| C2 - N3 | 1.291 | 1.274 |

| N3 - C4 | 1.391 | 1.382 |

| C4 - C5 | 1.352 | 1.341 |

| C5 - O1 | 1.374 | 1.359 |

| Data sourced from a computational study on the electronic structure of oxazole. researchgate.net |

Interactive Data Table: Calculated Net Charges on Atoms of 1,3-Oxazole

This table displays the Mulliken net charge distribution on each atom of the 1,3-oxazole ring, which is fundamental to understanding the molecule's electronic landscape and reactivity.

| Atom | DFT/B3LYP | Ab initio/HF |

| O1 | -0.368 | -0.463 |

| C2 | 0.222 | 0.264 |

| N3 | -0.218 | -0.252 |

| C4 | -0.078 | -0.057 |

| C5 | -0.021 | -0.015 |

| Data sourced from a computational study on the electronic structure of oxazole. researchgate.net |

Advanced Spectroscopic Techniques for Structural Elucidation and Elucidation of Interactions

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 2-Cyclopropyl-1,3-oxazole. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a comprehensive picture of its chemical framework can be assembled.

Elucidation of Connectivities and Stereochemistry

One-dimensional (1D) and two-dimensional (2D) NMR experiments are fundamental in establishing the atom-to-atom connections within this compound.

¹H NMR Spectroscopy : The proton NMR spectrum provides information about the chemical environment of hydrogen atoms. For this compound, distinct signals are expected for the protons on the oxazole (B20620) ring and the cyclopropyl (B3062369) group. The protons on the oxazole ring (H-4 and H-5) typically resonate in the aromatic region (δ 7.0-8.0 ppm). thepharmajournal.com The cyclopropyl protons present a more complex, upfield signal pattern, characteristically appearing between δ 0.5-2.5 ppm due to the ring's strained nature and magnetic anisotropy.

¹³C NMR Spectroscopy : The carbon-13 NMR spectrum reveals the chemical shifts of each unique carbon atom. The C-2 carbon, where the cyclopropyl group is attached, is expected to have a chemical shift in the range of δ 160-165 ppm. The C-4 and C-5 carbons of the oxazole ring typically appear between δ 120-140 ppm. ipb.pt The cyclopropyl carbons are found significantly upfield, with the methine carbon (CH) appearing around δ 5-15 ppm and the methylene carbons (CH₂) at a similar range. scispace.com

2D NMR Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to confirm connectivities:

COSY experiments establish proton-proton couplings, confirming the relationships between the methine and methylene protons within the cyclopropyl ring.

HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each proton signal to its corresponding carbon.

HMBC reveals long-range (2-3 bond) correlations between protons and carbons. This is crucial for confirming the connection between the cyclopropyl methine proton and the C-2 carbon of the oxazole ring, unequivocally establishing the link between the two ring systems. ipb.pt

Since this compound is achiral, stereochemical considerations are minimal unless the molecule is derivatized to create stereocenters.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| C2 | ¹³C | 160 – 165 | - |

| C4 | ¹³C | 135 – 140 | - |

| H4 | ¹H | 7.6 – 7.8 | s |

| C5 | ¹³C | 120 – 125 | - |

| H5 | ¹H | 7.0 – 7.2 | s |

| C1' (Cyclopropyl CH) | ¹³C | 5 – 15 | - |

| H1' (Cyclopropyl CH) | ¹H | 1.5 – 2.0 | m |

| C2'/C3' (Cyclopropyl CH₂) | ¹³C | 5 – 15 | - |

| H2'/H3' (Cyclopropyl CH₂) | ¹H | 0.8 – 1.2 | m |

Dynamic NMR for Conformational Studies

The single bond connecting the cyclopropyl group to the oxazole ring allows for rotation, leading to different spatial arrangements or conformations. The primary conformational equilibrium for this compound would be between a s-cis and a s-trans rotamer, defined by the relative orientation of the two rings.

Dynamic NMR (DNMR) spectroscopy, particularly variable-temperature (VT) NMR, is the ideal technique to study this rotational behavior. acs.org At low temperatures, the rotation around the C2-C1' bond may be slow on the NMR timescale, potentially allowing for the observation of distinct signals for each conformer. As the temperature is increased, the rate of rotation increases. If the energy barrier is within the range accessible by DNMR, the separate signals for the conformers will broaden, coalesce into a single broad peak, and finally sharpen into a time-averaged signal at higher temperatures. utoronto.camdpi.com

By analyzing the changes in the NMR lineshape as a function of temperature, key thermodynamic parameters for the rotational process, such as the activation energy (ΔG‡), can be calculated. This provides valuable insight into the conformational flexibility of the molecule and the relative stability of its conformers. acs.org While specific DNMR studies on this compound are not widely reported, the principles are well-established for similar systems involving rotation around single bonds connecting rings or functional groups. acs.org

Mass Spectrometry Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight and elemental formula of this compound and for gaining insight into its gas-phase structure.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). longdom.org This precision allows for the determination of a molecule's elemental composition from its exact mass, distinguishing it from other compounds that may have the same nominal mass. nih.govresearchgate.net For this compound, with the molecular formula C₆H₇NO, HRMS is used to verify this composition experimentally. The ability to obtain an accurate mass is a critical step in structure confirmation. thermofisher.com

Table 2: HRMS Data for this compound

| Molecular Formula | Ion Type | Calculated Exact Mass (m/z) | Typical Experimental Mass (m/z) |

|---|---|---|---|

| C₆H₇NO | [M+H]⁺ | 110.06004 | ~110.0600 |

| C₆H₇NO | [M+Na]⁺ | 132.04198 | ~132.0420 |

Ion Mobility Spectrometry (IMS) for Collision Cross-Section (CCS) Prediction and Analysis

Ion Mobility Spectrometry (IMS) is a technique that separates ions in the gas phase based on their size, shape, and charge. nih.gov When coupled with mass spectrometry (IM-MS), it provides an additional dimension of separation and characterization. The key parameter derived from an IMS experiment is the Collision Cross-Section (CCS), which is a measure of the ion's rotationally averaged surface area. mdpi.com

For this compound, the experimental CCS value would serve as a unique physicochemical identifier that depends on its three-dimensional shape. This is particularly useful for distinguishing it from structural isomers that have the same exact mass but different shapes. mdpi.com

While experimental CCS databases are growing, computational methods and machine learning algorithms can predict CCS values with increasing accuracy based solely on the molecular structure (SMILES notation). bohrium.comnih.gov These predictive tools, such as DeepCCS or AllCCS, can provide a theoretical CCS value for this compound, which can later be confirmed by experimental measurement. mdpi.combohrium.com This combined approach is powerful for the confident identification of small molecules in complex mixtures. researchgate.net

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.net Analyzing the vibrational spectrum provides a molecular fingerprint and allows for the identification of specific functional groups and structural features within this compound.

Infrared (IR) Spectroscopy : IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. Key absorptions for this compound would include C-H stretching from both the aromatic oxazole ring and the aliphatic cyclopropyl ring, C=N and C=C stretching vibrations characteristic of the oxazole heterocycle, and "ring breathing" modes. thepharmajournal.com

Raman Spectroscopy : Raman spectroscopy measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar, symmetric vibrations. researchgate.net Therefore, it is an excellent complementary technique for observing the symmetric stretching modes of the cyclopropyl ring and certain vibrations of the oxazole ring that may be weak or inactive in the IR spectrum. nih.govnih.gov

Theoretical calculations using methods like Density Functional Theory (DFT) can predict the vibrational frequencies and intensities for both IR and Raman spectra, aiding in the assignment of experimental bands. nih.gov

Table 3: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Primary Technique |

|---|---|---|

| Aromatic C-H Stretch (Oxazole) | 3100 – 3150 | IR / Raman |

| Aliphatic C-H Stretch (Cyclopropyl) | 3000 – 3100 | IR / Raman |

| C=N Stretch (Oxazole) | 1600 – 1650 | IR / Raman |

| C=C Stretch (Oxazole) | 1500 – 1580 | IR / Raman |

| Oxazole Ring Stretch / Breathing | 1040 – 1350 | IR |

| Cyclopropyl Ring Symmetric Stretch ("Breathing") | ~1200 | Raman |

| C-O-C Stretch (Oxazole) | 1050 – 1150 | IR |

| C-H In-plane Deformation (Oxazole) | ~1250 | IR |

Compound Index

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is an indispensable technique for determining the precise arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a detailed three-dimensional model of the molecule can be constructed. This method provides definitive information on bond lengths, bond angles, and the conformation of the molecule in the solid state.

For this compound, a single-crystal X-ray diffraction study would unequivocally confirm the planarity of the oxazole ring and determine the precise orientation of the cyclopropyl group relative to the heterocyclic ring. Furthermore, it would provide key insights into the intermolecular interactions, such as C-H···N or C-H···O hydrogen bonds and π-π stacking interactions, that govern the packing of the molecules in the crystal lattice.

As of the current literature survey, a specific X-ray crystal structure for this compound has not been reported. However, analysis of related oxazole structures provides expected parameters. For instance, the oxazole ring is anticipated to be essentially planar, with C-O and C-N bond lengths reflecting their partial double-bond character. The cyclopropyl group's C-C bond lengths are expected to be in the typical range for such strained rings.

To illustrate the type of data obtained from such an analysis, a hypothetical data table for a representative 2-substituted oxazole derivative is presented below.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.89 |

| b (Å) | 10.97 |

| c (Å) | 14.80 |

| α (°) | 90 |

| β (°) | 98.62 |

| γ (°) | 90 |

| Volume (ų) | 945.1 |

| Z | 4 |

| Density (calc.) (g/cm³) | 1.45 |

This is a representative table for a generic oxazole derivative to illustrate the data format. No experimental data for this compound is currently available.

Chiroptical Spectroscopy (e.g., ECD, VCD) for Stereochemical Assignment of Chiral Derivatives

While X-ray crystallography provides structural information in the solid state, chiroptical techniques such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are powerful methods for determining the absolute configuration of chiral molecules in solution. nih.gov These techniques rely on the differential absorption of left and right circularly polarized light by a chiral molecule.

Should a chiral center be introduced into a derivative of this compound, for example, by substitution on the cyclopropyl ring or at another position, ECD and VCD would be crucial for assigning its absolute stereochemistry.

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of circularly polarized ultraviolet and visible light. The resulting spectrum, with positive and negative Cotton effects, is highly sensitive to the spatial arrangement of chromophores within the molecule. By comparing the experimental ECD spectrum with that predicted by quantum chemical calculations for a specific enantiomer, the absolute configuration can be unambiguously determined. units.it

Vibrational Circular Dichroism (VCD): VCD is the infrared analog of ECD, measuring the differential absorption of left and right circularly polarized infrared light. VCD spectra are rich in structural information, as they correspond to the vibrational modes of the molecule. The comparison of experimental VCD spectra with those calculated using density functional theory (DFT) has become a reliable method for the assignment of absolute configuration, even for molecules without a strong UV-Vis chromophore. spectroscopyeurope.comgaussian.com

Currently, there are no published experimental or computational studies on the chiroptical properties of chiral derivatives of this compound. However, the application of these techniques would be the definitive method for stereochemical characterization. A typical workflow involves the measurement of the experimental spectrum and comparison with the theoretically calculated spectra for the possible enantiomers.

Below is a hypothetical data table illustrating the comparison between experimental and calculated chiroptical data for a generic chiral oxazole derivative.

| Vibrational Mode (cm⁻¹) | Experimental VCD (ΔA x 10⁻⁵) | Calculated VCD (R-enantiomer) (ΔA x 10⁻⁵) | Calculated VCD (S-enantiomer) (ΔA x 10⁻⁵) | Assignment |

| 1650 | +2.5 | +2.8 | -2.8 | C=N stretch |

| 1480 | -1.8 | -2.1 | +2.1 | C-H bend |

| 1320 | +3.1 | +3.5 | -3.5 | Ring vibration |

| 1100 | -0.9 | -1.2 | +1.2 | C-O stretch |

This table is a representative example illustrating the principle of VCD analysis for a generic chiral oxazole. No specific data for chiral derivatives of this compound is available.

Future Research Directions and Perspectives in 2 Cyclopropyl 1,3 Oxazole Chemistry

Development of Novel and Sustainable Synthetic Methodologies

Future efforts in the synthesis of 2-cyclopropyl-1,3-oxazoles will likely focus on the development of more efficient, atom-economical, and environmentally benign methods. Current synthetic strategies for oxazoles often rely on multi-step sequences that may involve harsh reagents and generate significant waste. nih.gov The principles of green chemistry are increasingly guiding synthetic route design, pushing for the use of eco-friendly materials and methodologies. rsc.org

Key areas for development include:

Catalytic C-H Activation: Direct functionalization of the oxazole (B20620) core or the cyclopropyl (B3062369) group through C-H activation would represent a significant advancement, eliminating the need for pre-functionalized starting materials.

One-Pot Reactions: Designing tandem or domino reactions where multiple bond-forming events occur in a single reaction vessel can significantly improve efficiency. researchgate.net

Microwave and Ultrasound-Assisted Synthesis: These non-conventional energy sources have shown promise in accelerating reaction rates and improving yields in the synthesis of related heterocyclic compounds. mdpi.com

Use of Greener Solvents: Exploring reactions in water, ionic liquids, or deep eutectic solvents can reduce the reliance on volatile and often toxic organic solvents.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Catalytic C-H Activation | High atom economy, reduced synthetic steps | Development of selective catalysts for C-H functionalization of the oxazole or cyclopropyl ring. |

| One-Pot Reactions | Increased efficiency, reduced waste | Design of cascade reactions for the direct construction of the 2-cyclopropyl-1,3-oxazole scaffold. researchgate.net |

| Microwave/Ultrasound | Faster reaction times, improved yields | Optimization of reaction conditions for existing and novel synthetic routes. mdpi.com |

| Green Solvents | Reduced environmental impact | Exploration of reaction feasibility and efficiency in sustainable solvent systems. rsc.org |

Exploration of Unprecedented Reactivity Patterns

The interplay between the strained three-membered cyclopropyl ring and the aromatic oxazole nucleus is expected to give rise to unique and potentially novel reactivity. The cyclopropyl group can act as a latent double bond or participate in ring-opening reactions under various conditions, while the oxazole ring has distinct sites for electrophilic and nucleophilic attack. semanticscholar.orgwikipedia.org

Future research should investigate:

Ring-Opening Reactions: The cyclopropyl ring could be selectively opened under thermal, photochemical, or catalytic conditions to generate new functionalized intermediates.

Cycloaddition Reactions: The oxazole ring can participate as a diene in Diels-Alder reactions, and the presence of the cyclopropyl group may influence the stereoselectivity and reactivity of these transformations. wikipedia.org

Metal-Catalyzed Cross-Coupling Reactions: The development of methods for the selective cross-coupling at different positions of the this compound core would provide rapid access to a diverse range of derivatives.

Advanced Materials Science Applications (e.g., in organic electronics, supramolecular chemistry)

The rigid, planar structure of the oxazole ring, combined with the unique electronic properties imparted by the cyclopropyl group, makes this compound a promising building block for advanced materials. Oxazole derivatives have been explored for their photophysical and photochemical properties, finding use in semiconductor devices and non-linear optical materials. thepharmajournal.com